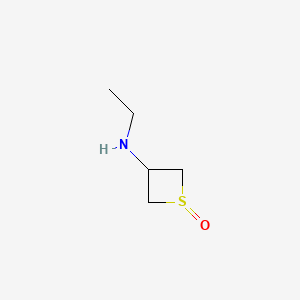
3-(Ethylamino)thietane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-(Ethylamino)thietane 1-oxide, can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [2 + 2] cycloaddition of alkenes with thiocarbonyl compounds.
Nucleophilic Cyclization: Another approach is the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates.
Ring Expansion: Thietanes can also be synthesized through ring expansion reactions of thiiranes.
Industrial Production Methods
Industrial production of thietane derivatives often relies on scalable and efficient synthetic routes. The cycloaddition and nucleophilic cyclization methods mentioned above can be adapted for large-scale production. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the desired thietane derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)thietane 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thietane ring can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thietane derivatives
Scientific Research Applications
3-(Ethylamino)thietane 1-oxide has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: Thietane derivatives have shown potential as bioactive molecules with anti-cancer, anti-viral, and insecticidal properties.
Medicine: The compound’s ability to modulate biological pathways has led to investigations into its use as a pharmaceutical intermediate.
Industry: In the agricultural sector, thietane derivatives are explored for their insecticidal and anti-coccidial properties.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)thietane 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its pharmacological activity . These oxidized forms can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Thietane 1-oxide
- Thietane 1,1-dioxide
- Thiirane
- Oxetane
Comparison
3-(Ethylamino)thietane 1-oxide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. Compared to thietane 1-oxide and thietane 1,1-dioxide, the ethylamino substitution enhances its reactivity and potential for bioactivity . Thiirane and oxetane, while structurally similar, lack the sulfur atom’s unique reactivity, making them less versatile in certain synthetic applications .
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-ethyl-1-oxothietan-3-amine |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5-3-8(7)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
YBMJMDDUKDNUIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)


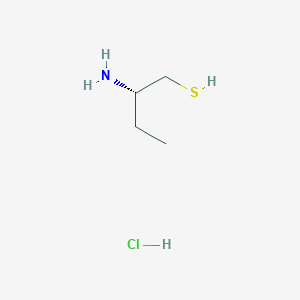
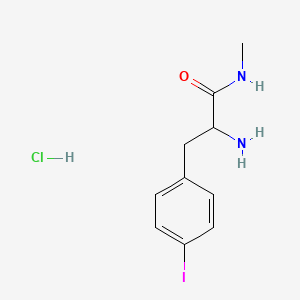
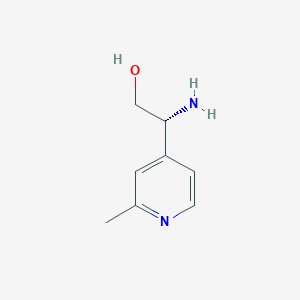

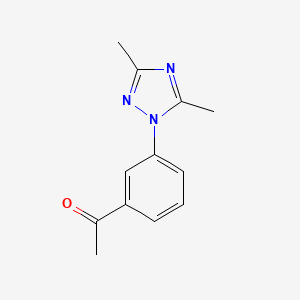
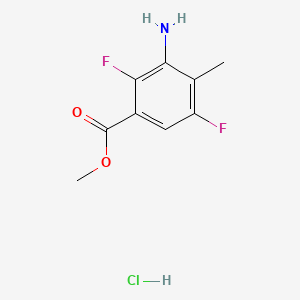
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
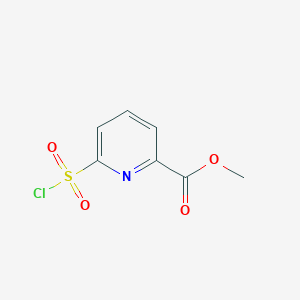

![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
